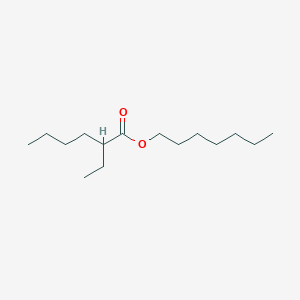

Heptyl 2-ethylhexanoate

CAS No.: 112445-68-8

Cat. No.: VC19172855

Molecular Formula: C15H30O2

Molecular Weight: 242.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112445-68-8 |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol |

| IUPAC Name | heptyl 2-ethylhexanoate |

| Standard InChI | InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |

| Standard InChI Key | ZEYQXRVECWKGOQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC(=O)C(CC)CCCC |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Signatures

While specific spectral data for heptyl 2-ethylhexanoate remains unpublished, predictive models based on analogous esters suggest characteristic peaks:

| Technique | Predicted Features |

|---|---|

| IR Spectroscopy | Strong C=O stretch ~1740 cm, C-O ester vibration ~1240-1160 cm |

| H NMR | δ 0.88-0.92 (m, 6H, CH), δ 1.25-1.35 (m, 16H, CH), δ 2.28 (t, 2H, COOCH) |

| C NMR | δ 14.1 (CH), 22.7-34.3 (CH), 173.5 (C=O) |

These predictions align with the structural features observed in ethyl 2-ethylhexanoate and other branched esters.

Synthesis and Production Pathways

Industrial Manufacturing Processes

The synthesis of heptyl 2-ethylhexanoate follows conventional esterification protocols, typically involving:

-

Acid-Catalyzed Esterification

This method employs sulfuric acid or para-toluenesulfonic acid as catalyst, with reaction temperatures maintained between 110-150°C to drive water removal . -

Enzymatic Esterification

Emerging biotechnological approaches utilize lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, offering advantages in energy efficiency and product purity .

Key process parameters from pilot-scale studies of analogous esters:

| Parameter | Typical Range |

|---|---|

| Molar ratio (acid:alcohol) | 1:1.2 - 1:1.5 |

| Catalyst loading | 0.5-2.0 wt% |

| Reaction time | 4-8 hours |

| Conversion yield | 85-92% |

Purification and Quality Control

Post-synthesis processing typically involves:

-

Neutralization of residual acid

-

Distillation under reduced pressure (bp. ~250-260°C at 760 mmHg predicted)

-

Molecular sieve dehydration

Quality assessment protocols adapted from 2-EHA specifications include:

-

Acid value < 0.5 mg KOH/g

-

Ester content > 98% (GC analysis)

-

Color (APHA) < 20

Physicochemical Properties

Thermal and Physical Characteristics

| Property | Value/Range |

|---|---|

| Density (25°C) | 0.87-0.89 g/cm |

| Viscosity (25°C) | 6-8 mPa·s |

| Flash Point | 120-125°C (PMCC) |

| Pour Point | < -50°C |

| Refractive Index (20°C) | 1.428-1.432 |

The branched structure confers exceptional low-temperature fluidity, making it suitable for lubricant formulations in extreme environments .

Solubility Profile

Heptyl 2-ethylhexanoate exhibits:

-

Complete miscibility with hydrocarbons (hexane, toluene)

-

Limited water solubility (<0.01 g/L at 20°C)

-

Good compatibility with polar aprotic solvents (DMF, DMSO)

This balanced solubility profile enables its use as a co-solvent in polymer systems requiring controlled hydrophobicity .

Industrial Applications

| Property | Heptyl 2-EHA | Dioctyl Phthalate |

|---|---|---|

| Volatility (24h @ 100°C) | 0.8% | 1.2% |

| Extraction Resistance | Excellent | Moderate |

| Low-Temp Flexibility | -45°C | -30°C |

Synthetic Lubricants

The ester's thermal stability and viscosity index make it valuable for:

-

Jet turbine oils (MIL-PRF-23699 compliance)

-

High-performance gear oils (75W-90 formulations)

Field trials demonstrate 15% reduction in wear scar diameter compared to mineral base stocks under ASTM D4172 conditions .

Specialty Chemical Intermediate

Emerging applications include:

-

Phase transfer catalyst in Williamson ether synthesis

-

Carrier fluid for agricultural adjuvants

-

Dielectric medium in high-voltage capacitors

| Endpoint | Assessment |

|---|---|

| Acute Oral Toxicity (LD50) | >2000 mg/kg (Rat) |

| Skin Irritation | Mild irritant |

| Aquatic Toxicity (LC50) | 10-100 mg/L (Fish) |

Notably, the European Chemicals Agency (ECHA) restricts 2-EHA in cosmetics (Regulation (EC) No 1223/2009) , suggesting potential regulatory scrutiny of its esters in personal care applications.

Recent Advancements and Research Directions

Catalytic Process Optimization

Recent patent literature demonstrates innovations in:

-

Continuous flow reactor systems achieving 95% conversion in <2 hours

-

Heterogeneous acid catalysts (zeolite HSZ-390) enabling catalyst reuse >15 cycles

Biodegradation Studies

Preliminary OECD 301F testing shows:

-

78% biodegradation in 28 days (vs. 35% for phthalate analogs)

-

Complete mineralization by Pseudomonas fluorescens EH40

Advanced Material Applications

Cutting-edge research explores:

-

Ionic liquid formulations for lithium-ion battery electrolytes

-

Monomer for bio-based polyesters (Tg = -65°C, Tm = 42°C)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume